(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a chiral amino alcohol compound. It is characterized by the presence of a cyclopropyl group attached to the third carbon of the propanol backbone, with an amino group on the second carbon. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride typically involves the following steps:
Cyclopropanation: Starting from a suitable alkene, a cyclopropyl group is introduced using a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Amination: The introduction of the amino group can be done through reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization with a chiral acid or chromatography on a chiral stationary phase are employed.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method enhances the efficiency and scalability of the synthesis process. It involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved yields.
Biocatalysis: Enzymatic methods using transaminases or other biocatalysts can be employed to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, isocyanates, or sulfonyl chlorides.
Major Products
Oxidation: Cyclopropyl ketone or aldehyde derivatives.
Reduction: Cyclopropyl amine derivatives.
Substitution: Various amides, carbamates, and sulfonamides.
Scientific Research Applications
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride depends on its application. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity. The cyclopropyl group can influence the binding affinity and selectivity of the compound for its molecular targets. Pathways involved may include neurotransmitter modulation or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-cyclopropylpropan-1-ol hydrochloride: The enantiomer of the compound, with different biological activity and selectivity.
2-Amino-3-cyclopropylpropan-1-ol: The free base form without the hydrochloride salt.
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Uniqueness
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is unique due to its chiral nature and the presence of both an amino and an alcohol functional group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclopropylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6(4-8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZXSPOSGQUALS-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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